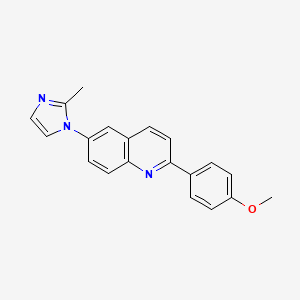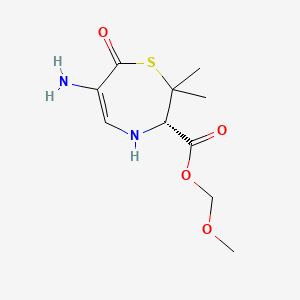
Urolithin A glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urolithin A glucuronide is a metabolite derived from the gut microbiota’s transformation of ellagitannins and ellagic acid, which are polyphenolic compounds found in various fruits such as pomegranates, berries, and nuts . This compound is known for its anti-inflammatory and cancer chemopreventive properties . its activity is significantly reduced when conjugated to glucuronide in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urolithin A glucuronide involves regioselective glucuronidation of urolithin A. One method described involves the use of methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent . This method ensures the selective formation of glucuronide conjugates without producing regioisomeric mixtures .
Industrial Production Methods
The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions and purification methods such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Urolithin A glucuronide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Urolithin A glucuronide has a wide range of scientific research applications:
Chemistry: It is used to study the metabolism of polyphenolic compounds and their derivatives.
Biology: It is investigated for its role in modulating gut microbiota and its impact on health.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory diseases, cancer, and age-related muscle decline
Wirkmechanismus
Urolithin A glucuronide exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urolithin B glucuronide
- Urolithin C glucuronide
- Urolithin D glucuronide
Uniqueness
Urolithin A glucuronide is unique due to its specific anti-inflammatory and anticancer properties, which are more pronounced compared to other urolithin glucuronides. Its ability to improve mitochondrial health and muscle function also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C19H16O10 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 |
InChI-Schlüssel |
QMPHAAMUHRNZSL-KSPMYQCISA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)




![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)


